molecular formula C21H28N6O4 B1344021 Pro-Arg-AMC

Pro-Arg-AMC

Cat. No.: B1344021
M. Wt: 428.5 g/mol
InChI Key: YZJVBUAIFJVLAS-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pro-Arg-AMC is a synthetic compound with the molecular formula C21H28N6O4 and a molecular weight of 428.5 g/mol. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-Arg-AMC involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production process is optimized to ensure high yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

Pro-Arg-AMC can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include modified peptides, oxidized derivatives, and substituted compounds.

Scientific Research Applications

Pro-Arg-AMC has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in peptide synthesis and as a substrate in enzymatic assays.

    Biology: Employed in studies of enzyme kinetics and protein-protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialized peptides and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Pro-Arg-AMC involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Pro-Arg-AMC can be compared with other similar compounds, such as:

    H-Pro-Arg-AMC: A related compound without the inverted exclamation mark currency2HCl group.

    H-Pro-Arg-AMC inverted exclamation mark currency: Another related compound with a different functional group.

    This compound analogs: Compounds with similar structures but different functional groups or modifications.

The uniqueness of this compound lies in its specific functional groups and the resulting biochemical properties, which make it suitable for various research and industrial applications.

Properties

Molecular Formula

C21H28N6O4

Molecular Weight

428.5 g/mol

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25)/t15-,16-/m0/s1

InChI Key

YZJVBUAIFJVLAS-HOTGVXAUSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3

sequence

PR

Origin of Product

United States

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